Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18ClNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Pyrrolidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl pyrrolidine-1-carboxylate.
Step 2: The resulting tert-butyl pyrrolidine-1-carboxylate is then reacted with chloroacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrrolidine derivatives with various functional groups replacing the chlorine atom.
Reduction Reactions: Products include alcohols or other reduced forms of the original compound.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.
Scientific Research Applications
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies to understand the behavior of pyrrolidine derivatives in biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules. This interaction can lead to the modification of biological pathways and the exertion of specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(2-iodoacetyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(2-fluoroacetyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative offers a balance of reactivity and stability, making it a valuable compound in various chemical and biological applications.
Biological Activity
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate (CAS No. 848819-60-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C₁₁H₁₈ClNO₃
- Molecular Weight : 245.72 g/mol
The presence of the chloroacetyl group is significant as it may influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and lead to therapeutic effects.
- Modulation of Receptor Activity : It may also act as a ligand for certain receptors, influencing signaling pathways that are crucial for various physiological processes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment. The compound's ability to disrupt cellular proliferation and promote programmed cell death highlights its potential as an anticancer agent.
Case Studies and Experimental Data
- Antimicrobial Study :
- A study tested this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at low concentrations.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
- Anticancer Activity :
- In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
Properties
IUPAC Name |
tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJFCSOQVPPIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399035 | |
Record name | Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848819-60-3 | |
Record name | Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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